molecular formula C10H14N2O2 B11903406 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide

Katalognummer: B11903406
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: FQHWJGJGRMNNSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide is a chemical compound with a unique structure that includes a pyridine ring substituted with methyl groups and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with appropriate reagents to introduce the acetamide group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including esterification, amidation, and purification steps to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, providing insights into biochemical processes.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects. The specific molecular targets and pathways involved depend on the application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-dimethyl-3,5-dicarboxypyridine: A related compound with similar structural features but different functional groups.

    N-methylacetamide: A simpler compound that shares the acetamide group but lacks the pyridine ring.

    1,4-dimethylpyridine: A compound with a similar pyridine ring structure but without the acetamide group.

Uniqueness

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide is unique due to its combination of a pyridine ring with methyl and acetamide substitutions. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications. Its versatility in undergoing different chemical reactions further enhances its utility in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-(1,4-dimethyl-6-oxopyridin-2-yl)-N-methylacetamide

InChI

InChI=1S/C10H14N2O2/c1-7-4-8(6-9(13)11-2)12(3)10(14)5-7/h4-5H,6H2,1-3H3,(H,11,13)

InChI-Schlüssel

FQHWJGJGRMNNSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(C(=C1)CC(=O)NC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.